2-Bromo-7-methylimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 7-position.
Mechanism of Action
Target of Action
It’s known that imidazo[1,2-a]pyridine analogues, a class to which 2-bromo-7-methylimidazo[1,2-a]pyridine belongs, exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .
Mode of Action
Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that inhibits the growth of tuberculosis-causing bacteria .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridine analogues affect the pathways that are crucial for the survival and replication of tuberculosis-causing bacteria .
Result of Action
Imidazo[1,2-a]pyridine analogues are known to inhibit the growth of tuberculosis-causing bacteria .
Preparation Methods
The synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the halogenation of 2-methylimidazo[1,2-a]pyridine. This process typically involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 2-position by a bromine atom, resulting in the formation of this compound .
Industrial production methods for this compound may involve similar halogenation reactions, but on a larger scale, with optimized reaction conditions to ensure high yield and purity. These methods may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
2-Bromo-7-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions.
Substitution Reactions: The bromine atom at the 2-position can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl group at the 7-position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methylimidazo[1,2-a]pyridine.
Common reagents used in these reactions include bromine, sodium methoxide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Imidazo[1,2-a]pyridine derivatives, including 2-Bromo-7-methylimidazo[1,2-a]pyridine, have shown antimicrobial activity.
Medicine: These compounds are investigated for their potential therapeutic applications, including antiviral, antibacterial, and antifungal activities.
Comparison with Similar Compounds
2-Bromo-7-methylimidazo[1,2-a]pyridine can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Some of these similar compounds include:
2-Methylimidazo[1,2-a]pyridine: This compound serves as a precursor for the synthesis of this compound and other halogenated derivatives.
3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide: This compound has shown antimicrobial properties and is structurally similar to this compound.
2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other derivatives.
Properties
IUPAC Name |
2-bromo-7-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-5-7(9)10-8(11)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIXMZGEWSLSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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